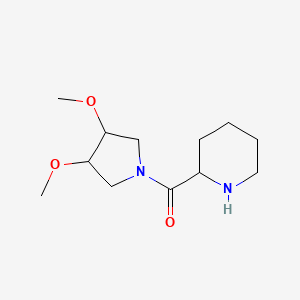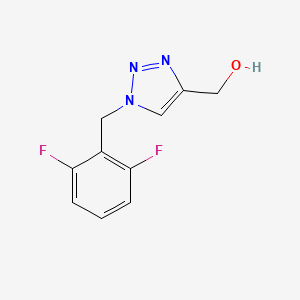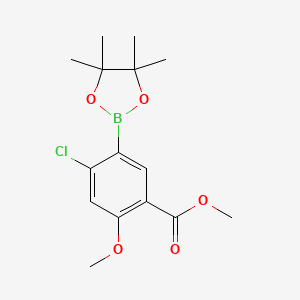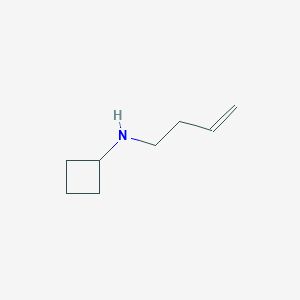
(3,4-Dimethoxypyrrolidin-1-yl)(piperidin-2-yl)methanone
Vue d'ensemble
Description
3,4-Dimethoxypyrrolidin-1-yl)(piperidin-2-yl)methanone, also known as DMPM, is an organic compound that has become increasingly popular in the scientific research community due to its wide range of applications. It is an important building block in the synthesis of many compounds, and its physiological and biochemical effects have been studied extensively.
Applications De Recherche Scientifique
Synthesis Techniques and Characterization
Research on the synthesis and characterization of compounds structurally related to (3,4-Dimethoxypyrrolidin-1-yl)(piperidin-2-yl)methanone has provided insights into methodologies and properties beneficial for scientific advancements. The synthesis of related compounds, such as [1-(2, 5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime, demonstrates the use of substitution reactions and the characterization through spectroscopic techniques and single crystal X-ray diffraction studies. This compound exhibits inter and intramolecular hydrogen bonds and C—Cl···π and π···π interactions, showcasing the complex structural features that can be analyzed for related chemicals (Karthik et al., 2021).
Antimicrobial Activity
The antimicrobial properties of compounds closely related to the target compound are of significant interest. Synthesis of 2,4-difluorophenyl (piperidin-4-yl)methanone oxime derivatives has led to the discovery of compounds with good antimicrobial activity against pathogenic bacterial and fungal strains. This highlights the potential therapeutic applications of these compounds in combating infections (Mallesha & Mohana, 2014).
Structural and Theoretical Studies
Theoretical calculations and structural studies offer profound insights into the physical and chemical properties of these compounds. For instance, the structural confirmation via X-ray diffraction and the evaluation of thermal properties through thermogravimetric analysis provide a basis for understanding the stability and reactivity of the compound. Density functional theory (DFT) calculations aid in optimizing structural coordinates, evaluating the HOMO-LUMO energy gap, and identifying reactive sites on the molecular surface, which are crucial for designing compounds with desired properties (Karthik et al., 2021).
Propriétés
IUPAC Name |
(3,4-dimethoxypyrrolidin-1-yl)-piperidin-2-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-16-10-7-14(8-11(10)17-2)12(15)9-5-3-4-6-13-9/h9-11,13H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIDPJXKYMZFKFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(CC1OC)C(=O)C2CCCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-Dimethoxypyrrolidin-1-yl)(piperidin-2-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















